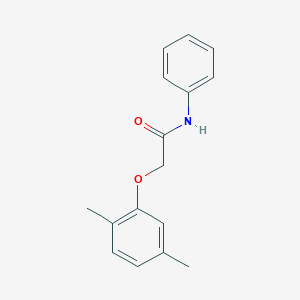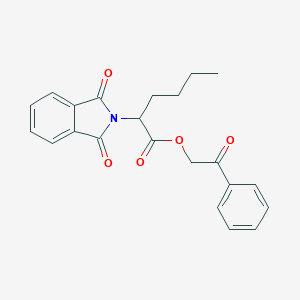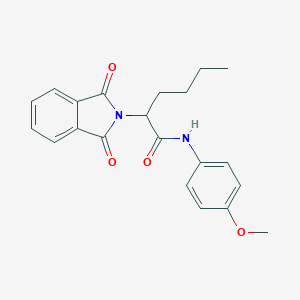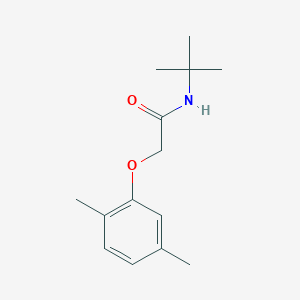![molecular formula C18H17N3O2 B410998 6-Ethyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline CAS No. 333439-92-2](/img/structure/B410998.png)
6-Ethyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline is a planar fused heterocyclic compound . It is part of the 6H-indolo[2,3-b]quinoxaline class of compounds, which are known for their wide range of pharmacological activities . These compounds are similar in stereochemistry to a naturally occurring alkaloid called ellipticine, which is a known antitumor agent .
Synthesis Analysis
A series of new 6-[(N 1-aryl-1H-1,2,3-triazol-4-yl)methyl]-6H-indolo[2,3-b]quinoxa-line derivatives is synthesized by a simple multi-step protocol starting from isatin 1a or 5-fluoroisatin 1b . The synthesis relies on the cyclocondensation of isatine-N-glycosides with 1,2-diaminobenzenes .Molecular Structure Analysis
The structure of the 6H-indolo[2,3-b]quinoxaline derivatives was confirmed by IR, NMR, Mass and elemental analysis . The thermal stability of the intercalated complex (DNA and 6H-indolo[2,3-b]quinoxaline derivatives) is an important parameter for the elucidation of anticancer, antiviral and other activities .Chemical Reactions Analysis
The mechanism of pharmacological action exerted by these compounds is predominantly DNA intercalation . The thermal stability of the intercalated complex (DNA and 6H-indolo[2,3-b]quinoxaline derivatives) is an important parameter for the elucidation of anticancer, antiviral and other activities .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a yellow solid appearance, a melting point of 245–246 °C, and a molecular weight of 307.346 Da .Scientific Research Applications
Synthesis and Chemical Properties
- 6H-Indolo[2,3-b]quinoxalines, including compounds like 6-Ethyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline, have been synthesized through various methods. These compounds have been studied for their chemical reactions and properties, revealing insights into their structure and potential applications in various fields such as materials science and pharmaceuticals (Shulga & Shulga, 2020).
Mechanisms of Cyclization
- Research on the cyclisation of ethyl 3′-aryl-4′,6′-dimethoxyindol-2′-yl-2-(hydroxyimino)acetates led to the formation of ethyl 9,11-dimethoxy indolo[2,3-c]quinoline-6-carboxylates. This study enhances understanding of the mechanisms behind the formation of complex molecules like this compound, which can have implications in drug synthesis and material science (Clayton, Black, & Harper, 2007).
Antiviral and Cytotoxic Activities
- Derivatives of 6H-indolo[2,3-b]quinoxaline have been investigated for their potential in pharmaceutical applications, particularly for their antiviral and cytotoxic activities. These studies are crucial for the development of new therapeutic agents (Shibinskaya et al., 2012).
DNA and Protein Interactions
- The pharmacological activities of 6H-Indolo[2,3-b]quinoxaline compounds are predominantly exerted through DNA intercalation. Understanding the interaction between these compounds and DNA can lead to the development of novel molecules for various biological activities (Moorthy, Manivannan, Karthikeyan, & Trivedi, 2013).
Electroluminescence and Optical Properties
- 6H-Indolo[2,3-b]quinoxaline derivatives have been investigated for their electroluminescence and optical properties, indicating potential applications in material science, particularly in the development of new types of organic light-emitting diodes and other optoelectronic devices (Tyagi, Thomas, & Venkateswararao, 2011).
Mechanism of Action
Future Directions
Given the wide range of pharmacological activities exhibited by 6H-indolo[2,3-b]quinoxaline derivatives, there is a need to prepare more compounds based on the indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . This review establishes ‘6H-indolo[2,3-b]quinoxaline’ as a valuable template for the design and development of novel molecules with different biological activities .
Biochemical Analysis
Biochemical Properties
6-Ethyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline is reported to show DNA duplex stabilization . This suggests that it interacts with DNA, potentially influencing the function of enzymes and proteins involved in DNA replication and repair .
Cellular Effects
This compound has been screened against various human cancer cell lines to evaluate its cytotoxic effect . Some derivatives of this compound showed moderate cytotoxicity against human reproductive organ cell lines . This suggests that it may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves intercalation into the DNA helix . This disrupts processes vital for DNA replication .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits remarkable stability . It has shown 99.86% capacity retention over 49.5 hours of H-cell cycling . This suggests that the compound is stable over time and does not degrade significantly, which is important for long-term effects on cellular function .
Properties
IUPAC Name |
6-ethyl-2,3-dimethoxyindolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-4-21-14-8-6-5-7-11(14)17-18(21)20-13-10-16(23-3)15(22-2)9-12(13)19-17/h5-10H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYFIFVFXZCNQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=NC4=CC(=C(C=C4N=C31)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-4-methylbenzenesulfonamide](/img/structure/B410917.png)
![N-(4-chlorobenzyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B410920.png)
![N-(5-propyl-1,3,4-thiadiazol-2-yl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide](/img/structure/B410921.png)

![2-(diphenylamino)-2-oxoethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate](/img/structure/B410925.png)

![3-fluoro-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B410929.png)



![2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-(acetyloxy)benzoate](/img/structure/B410934.png)



